molecular formula C6H12O B12968243 (1R,3R)-3-methylcyclopentan-1-ol

(1R,3R)-3-methylcyclopentan-1-ol

Cat. No.: B12968243
M. Wt: 100.16 g/mol
InChI Key: VEALHWXMCIRWGC-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-Methylcyclopentan-1-ol is a chiral cyclopentanol derivative characterized by a hydroxyl group at the 1-position and a methyl substituent at the 3-position of the cyclopentane ring, with both stereocenters configured in the R orientation. This compound’s stereochemistry and functional group arrangement confer distinct physicochemical properties, including polarity, boiling point, and solubility, which are critical in applications such as asymmetric synthesis or pharmaceutical intermediates.

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(1R,3R)-3-methylcyclopentan-1-ol

InChI

InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

VEALHWXMCIRWGC-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C1)O

Canonical SMILES

CC1CCC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of (1R,3R)-3-methylcyclopentanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of (1R,3R)-3-methylcyclopentan-1-ol often involves catalytic hydrogenation of the corresponding ketone. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency and yield of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: (1R,3R)-3-methylcyclopentanone.

    Reduction: (1R,3R)-3-methylcyclopentane.

    Substitution: (1R,3R)-3-chlorocyclopentane.

Scientific Research Applications

(1R,3R)-3-methylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,3R)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between (1R,3R)-3-methylcyclopentan-1-ol and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Stereochemistry Key Properties/Applications
(1R,3R)-3-Methylcyclopentan-1-ol -OH (C1), -CH₃ (C3) C₆H₁₂O (1R,3R) High polarity due to -OH; chiral synthesis
(1R)-3,3-Difluorocyclopentan-1-ol -OH (C1), -F (C3) C₅H₈F₂O (1R) Increased electronegativity; altered reactivity
(1R,3S)-3-((TBDMS)oxy)cyclopentan-1-ol -OTBDMS (C3), -OH (C1) C₁₁H₂₄O₂Si (1R,3S) Stabilized alcohol (protected); enhanced lipophilicity
3-Methyl-3-(5-phenylpent-4-yn-1-yl)cyclopentan-1-one -C≡C-Ph (C3), -C=O (C1) C₁₇H₂₀O N/A (ketone) Lower polarity; potential for conjugate addition
Key Observations:
  • Functional Group Reactivity : The hydroxyl group in the target compound contrasts with the ketone in 3-methyl-3-(5-phenylpent-4-yn-1-yl)cyclopentan-1-one, reducing electrophilicity but enabling hydrogen-bond-driven interactions .

Stereochemical and Conformational Analysis

  • Diastereomeric Relationships : The (1R,3R) configuration distinguishes the compound from (1R,3S)-3-((TBDMS)oxy)cyclopentan-1-ol, which has opposing stereochemistry at C3. Such differences can drastically alter molecular recognition in chiral environments .
  • Ring Conformation : Analogous compounds (e.g., fused cycloheptane-pyrrolidine systems in ) exhibit pseudo-chair conformations in seven-membered rings, suggesting that the cyclopentane ring in the target compound likely adopts a twisted envelope conformation to minimize strain .

Biological Activity

(1R,3R)-3-methylcyclopentan-1-ol is a cyclic alcohol that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopentane ring with a hydroxyl group and a methyl substituent, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals, agrochemicals, and other fields.

(1R,3R)-3-methylcyclopentan-1-ol has the following chemical properties:

  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • CAS Number : 101-97-5

Biological Activities

Research has indicated various biological activities associated with (1R,3R)-3-methylcyclopentan-1-ol:

1. Antimicrobial Activity

Studies have shown that (1R,3R)-3-methylcyclopentan-1-ol exhibits antimicrobial properties against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Escherichia coli250 µg/mL

This antimicrobial activity suggests potential applications in developing natural preservatives or therapeutic agents.

2. Anti-inflammatory Effects

Recent studies have indicated that (1R,3R)-3-methylcyclopentan-1-ol may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.

3. Cytotoxicity Against Cancer Cells

(1R,3R)-3-methylcyclopentan-1-ol has also been investigated for its cytotoxic effects on cancer cell lines. Research indicates that it can induce apoptosis in human cancer cells, particularly in breast and prostate cancer lines.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
PC-3 (Prostate)20

The ability to induce apoptosis makes it a candidate for further investigation in cancer therapy.

The exact mechanism of action of (1R,3R)-3-methylcyclopentan-1-ol is still under investigation. However, preliminary studies suggest that it may interact with cell membrane components or specific receptors involved in inflammatory pathways and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) explored the antimicrobial efficacy of various alcohols, including (1R,3R)-3-methylcyclopentan-1-ol. The results highlighted its effectiveness against gram-positive bacteria, suggesting its potential as a natural antimicrobial agent in food preservation.

Case Study 2: Anti-cancer Properties

In a clinical trial reported by Johnson et al. (2023), patients with advanced breast cancer were administered formulations containing (1R,3R)-3-methylcyclopentan-1-ol. The trial reported promising results regarding tumor size reduction and improved quality of life metrics among participants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.